5-Chloro-2-ethynylpyridine hydrochloride
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Overview
Description
5-Chloro-2-ethynylpyridine hydrochloride is a chemical compound with the molecular formula C7H5Cl2N . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4ClN.ClH/c1-2-7-4-3-6(8)5-9-7;/h1,3-5H;1H . This code provides a specific description of the molecule’s structure, including the positions of the chlorine, nitrogen, and ethynyl groups.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 174.03 . The compound’s InChI Key is NFTDEQDIPDVKBM-UHFFFAOYSA-N .Scientific Research Applications
Subheading Reactivity with Hydrochloric Acid
Ethynylpyridines, such as 2-ethynylpyridine, can undergo efficient hydrohalogenation without special reagents, reacting readily with hydrochloric acid to form pyridinium salts. This reaction enhances the electrophilicity of the ethynyl group and facilitates nucleophilic addition of halide ions, producing high yields of halogenated products. This process is significant for the formation of various halogenated ethenylpyridine compounds (Muragishi, Asahara, & Nishiwaki, 2017).
Synthesis of Antioxidant Compounds
Subheading Biological Evaluation and Antioxidant Activity
Novel dihydropyridine analogs, synthesized from derivatives of ethynylpyridine, have been investigated for their antioxidant properties. These compounds displayed significant antioxidant and metal chelating activities, suggesting potential usefulness in treating oxidative stress-related diseases (Sudhana & Jangampalli Adi, 2019).
Ethynyl Hydroboration Pathways
Subheading Novel Tris-Hydroboration Product Formation
The reaction of diethynylpyridines with dimesitylborane resulted in an unexpected tris-hydroboration product. This unique chemical transformation exemplifies the complex reactivity patterns of ethynylpyridines under specific conditions (Entwistle et al., 2004).
Synthesis of Potential Anticancer Agents
Subheading Pyridooxazines and Pyridothiazines
Research into derivatives of ethynylpyridine has led to the synthesis of pyridooxazines and pyridothiazines, which have shown promising effects on the proliferation and mitotic index of cultured L1210 cells and survival in mice bearing P388 leukemia (Temple et al., 1983).
Synthesis of Nucleosides
Subheading Derivatives of Ethynyluracil and Ethynylcytosine
In a related area, 5-ethynyluridine and 2′-deoxy-5-ethynyluridine were synthesized using derivatives of 5-ethynyluracil, showcasing the versatility of ethynyl-substituted compounds in nucleoside synthesis (Barr et al., 1979).
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
5-chloro-2-ethynylpyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN.ClH/c1-2-7-4-3-6(8)5-9-7;/h1,3-5H;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTDEQDIPDVKBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC=C(C=C1)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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